molecular formula C17H14BrCl3N4O4S B11706754 2-bromo-N-[2,2,2-trichloro-1-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide

2-bromo-N-[2,2,2-trichloro-1-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide

Cat. No.: B11706754
M. Wt: 556.6 g/mol
InChI Key: UPRGSSLDRVPVIL-UHFFFAOYSA-N
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Description

2-BROMO-N-(2,2,2-TRICHLORO-1-{[(2-METHOXY-5-NITROPHENYL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes bromine, chlorine, methoxy, and nitrophenyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N-(2,2,2-TRICHLORO-1-{[(2-METHOXY-5-NITROPHENYL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Bromination: Addition of bromine to the aromatic ring.

    Carbamothioylation: Formation of the carbamothioyl group.

    Amidation: Formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N-(2,2,2-TRICHLORO-1-{[(2-METHOXY-5-NITROPHENYL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

2-BROMO-N-(2,2,2-TRICHLORO-1-{[(2-METHOXY-5-NITROPHENYL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-BROMO-N-(2,2,2-TRICHLORO-1-{[(2-METHOXY-5-NITROPHENYL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing oxidative stress: Leading to cell damage or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 2-BROMO-N-(2,2,2-TRICHLORO-1-{[(2-METHOXY-5-NITROPHENYL)CARBAMOTHIOYL]AMINO}ETHYL)BENZAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H14BrCl3N4O4S

Molecular Weight

556.6 g/mol

IUPAC Name

2-bromo-N-[2,2,2-trichloro-1-[(2-methoxy-5-nitrophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H14BrCl3N4O4S/c1-29-13-7-6-9(25(27)28)8-12(13)22-16(30)24-15(17(19,20)21)23-14(26)10-4-2-3-5-11(10)18/h2-8,15H,1H3,(H,23,26)(H2,22,24,30)

InChI Key

UPRGSSLDRVPVIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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